molecular formula C10H16N2O3S B2491046 3-amino-N-isopropyl-4-methoxybenzenesulfonamide CAS No. 1185293-31-5; 947017-03-0

3-amino-N-isopropyl-4-methoxybenzenesulfonamide

Cat. No.: B2491046
CAS No.: 1185293-31-5; 947017-03-0
M. Wt: 244.31
InChI Key: MWGNOIUGSIAOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-isopropyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . This compound is characterized by the presence of an amino group, an isopropyl group, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-isopropyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with isopropylamine, followed by the introduction of an amino group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-isopropyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzenesulfonamides .

Scientific Research Applications

3-amino-N-isopropyl-4-methoxybenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-isopropyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various physiological effects, including diuresis and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-isopropyl-3-methylbenzamide: This compound has a similar structure but with a methyl group instead of a methoxy group.

    3-amino-4-methylbenzoic acid: This compound has a carboxylic acid group instead of a sulfonamide group.

    3-amino-N-butyl-4-methoxybenzenesulfonamide: This compound has a butyl group instead of an isopropyl group .

Uniqueness

3-amino-N-isopropyl-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the sulfonamide group provides potential for enzyme inhibition and therapeutic applications .

Properties

IUPAC Name

3-amino-4-methoxy-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGNOIUGSIAOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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